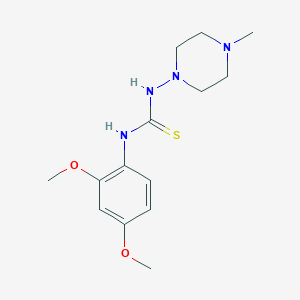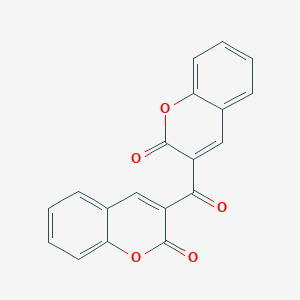
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as DMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent antioxidant and has been shown to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is thought to be through its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea can directly react with ROS and RNS, preventing them from damaging cellular components. Additionally, N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea can upregulate the expression of antioxidant enzymes, such as superoxide dismutase and catalase, further reducing oxidative stress.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in a variety of cell types. Additionally, N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have neuroprotective effects and can protect against neuronal damage in models of neurodegenerative diseases. N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has also been shown to have cardioprotective effects and can protect against ischemia-reperfusion injury.
実験室実験の利点と制限
One advantage of using N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea in lab experiments is its well-established synthesis method. Additionally, N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is a potent antioxidant and has a range of biochemical and physiological effects, making it a useful tool for studying oxidative stress and inflammation. However, one limitation of using N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is that it may not accurately reflect the effects of endogenous antioxidants in vivo.
将来の方向性
There are several future directions for research involving N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea. One area of interest is the potential for N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea to be used as a therapeutic agent for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea and its effects on oxidative stress and inflammation. Finally, there is potential for N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea to be used in combination with other antioxidants or therapeutic agents to enhance their efficacy.
合成法
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea can be synthesized by reacting 2,4-dimethoxyaniline with thionyl chloride to form the corresponding chloroaniline. The chloroaniline is then reacted with 4-methylpiperazine and potassium thiocyanate to yield N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea. The synthesis method has been well-established and can be easily replicated in a laboratory setting.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been extensively studied for its potential applications in scientific research. It has been shown to be a potent antioxidant and can protect against oxidative stress in a variety of cell types. N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has also been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines. Additionally, N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have neuroprotective effects and can protect against neuronal damage in models of neurodegenerative diseases.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-17-6-8-18(9-7-17)16-14(21)15-12-5-4-11(19-2)10-13(12)20-3/h4-5,10H,6-9H2,1-3H3,(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGYBUWWMLEDSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B5753713.png)
![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}benzenecarboximidamide](/img/structure/B5753718.png)
![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5753723.png)
![2-[(4-methylphenyl)thio]-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B5753726.png)




![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5753752.png)
![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide](/img/structure/B5753753.png)
![2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5753767.png)

